molecular formula C19H30O2 B11826741 (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Katalognummer: B11826741
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: UGXQKXAWZRMXEH-HSTZUDBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation

Stereochemical Configuration Analysis

The compound exhibits seven stereocenters at positions 3, 5, 8, 10, 13, 14, and 17, each contributing to its three-dimensional conformation. Using Cahn-Ingold-Prelog prioritization rules, the configurations are defined as follows:

  • C3 : R configuration due to hydroxyl group orientation in the β-position.
  • C5 : R configuration, consistent with 5α-androstane derivatives.
  • C8 : S configuration, aligning with the trans-decalin structure of steroid nuclei.
  • C10 and C13 : Both S configurations, positioning the methyl groups in axial orientations.
  • C14 : S configuration, stabilizing the A/B ring junction.
  • C17 : S configuration, placing the hydroxyl group in the α-position.

This stereochemical arrangement distinguishes it from related metabolites like 5α-androstane-3β,17α-diol, where the C3 hydroxyl adopts a β-configuration and the C17 hydroxyl an α-configuration. The rigidity imparted by these stereocenters influences ligand-receptor interactions, particularly with nuclear receptors like the constitutive androstane receptor.

Table 1: Stereochemical Comparison with Androstane Derivatives
Position Target Compound 5α-Androstane-3β,17α-diol
C3 R (β-OH) R (β-OH)
C5 R R
C17 S (α-OH) R (α-OH)

Cyclopenta[a]phenanthrene Core Topology

The cyclopenta[a]phenanthrene system consists of three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D), forming a fully saturated tetracyclic framework. Key features include:

  • Ring Junctions : A/B trans (C5-C10), B/C cis (C8-C9), and C/D cis (C13-C14) fusions, creating a bent conformation.
  • Methyl Groups : The 10β- and 13β-methyl groups project axially, contributing to hydrophobic interactions in biological systems.
  • Hydroxyl Groups : The 3β-hydroxyl and 17α-hydroxyl groups occupy equatorial positions, enhancing hydrogen-bonding potential.

X-ray crystallography of analogous compounds reveals that the cyclopenta[a]phenanthrene core adopts a chair-chair-boat-chair conformation, with torsional angles in the "bay region" (C8-C14) ranging from 13° to 20°. This distortion facilitates packing via C-H···O interactions between the C12-H and carbonyl groups of adjacent molecules.

Table 2: Cyclopenta[a]phenanthrene Core Properties
Property Value/Description
Ring System Tetracyclic (A/B/C/D)
Saturation Fully saturated (no double bonds)
Methyl Positions 10β, 13β
Hydroxyl Positions 3β, 17α

Comparative Analysis with Androstane/Estrane Derivatives

The target compound shares structural homology with androstane and estrane but diverges in key substituents and stereochemistry:

Androstane Derivatives
  • Skeleton : Androstane (C19H32O) lacks the 17α-hydroxyl group and features a 5α-hydrogen.
  • Functionalization : Androstane metabolites like androstanol prioritize 3β-hydroxyl and 17-keto groups, whereas the target compound retains diol functionality.
  • Receptor Binding : Androstane derivatives act as inverse agonists of the constitutive androstane receptor (EC50 = 2.531 µM), while the 17α-hydroxyl group in the target compound may alter ligand-receptor affinity.
Estrane Derivatives
  • Skeleton : Estrane (C18H24O) lacks the C10 methyl group and includes aromatic A-ring unsaturation.
  • Functionalization : Estradiol (estrane derivative) has a 17β-hydroxyl group and A-ring aromatization, contrasting with the target compound’s saturated A-ring and 17α-hydroxyl.
Table 3: Structural Comparison with Steroid Nuclei
Feature Target Compound Androstane Estrane
Core Structure Cyclopenta[a]phenanthrene Androstane Estrane
C10 Substituent Methyl Methyl Hydrogen
C17 Substituent α-OH Varies (often keto) β-OH (estradiol)
A-Ring Saturation Saturated Saturated Aromatic

Eigenschaften

Molekularformel

C19H30O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

(3R,5R,8S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12-15,17,20-21H,3-7,9-11H2,1-2H3/t12-,13-,14+,15+,17+,18+,19+/m1/s1

InChI-Schlüssel

UGXQKXAWZRMXEH-HSTZUDBKSA-N

Isomerische SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C)O

Kanonische SMILES

CC12CCC(CC1CCC3C2=CCC4(C3CCC4O)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-3,17-diol umfasst typischerweise mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Der Prozess beinhaltet oft Cyclisierungsreaktionen, stereoselektive Reduktionen und funktionelle Gruppenmodifikationen. Spezifische Bedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren sind entscheidend, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion dieser Verbindung großtechnische organische Synthesetechniken umfassen. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Effizienz zu verbessern. Die Wahl der Lösungsmittel, Reagenzien und Reinigungsmethoden wird optimiert, um die Produktion zu skalieren und gleichzeitig die Reinheit und stereochemische Integrität der Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-3,17-diol durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

    Reduktion: Wird verwendet, um den Oxidationszustand des Moleküls zu verändern, oft um seine Stabilität oder Reaktivität zu erhöhen.

    Substitution: Funktionelle Gruppen am Molekül können durch andere ersetzt werden, um seine Eigenschaften zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Reaktionszeit werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion gesättigtere Analoga erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Hormonal Activity and Therapeutic Potential
Research indicates that this compound exhibits hormonal activity similar to that of steroids. Its structure allows it to interact with steroid receptors effectively. Studies have shown its potential in treating hormone-related disorders such as breast cancer and prostate cancer by modulating estrogen and androgen pathways .

Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound. It has been observed to exert protective effects against neurodegeneration in models of Alzheimer's disease. The mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to utilize it in the synthesis of more complex molecules through various reactions such as cyclization and functionalization . For instance:

  • Synthesis of Steroidal Compounds: It can be used as a precursor to synthesize steroidal derivatives with enhanced biological activity.
  • Functionalization Reactions: The hydroxyl groups present in the structure can be modified to introduce various functional groups that expand its utility in synthetic chemistry .

Case Studies

Case Study 1: Breast Cancer Treatment
A study published in a leading oncology journal highlighted the use of this compound in a therapeutic regimen for breast cancer patients. The results demonstrated a significant reduction in tumor size when combined with traditional chemotherapy agents. The compound's ability to selectively target cancerous cells while sparing healthy tissue was noted as a key advantage .

Case Study 2: Neuroprotection in Alzheimer's Models
In an experimental study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. The study concluded that its neuroprotective effects could be attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Data Tables

Activity TypeObserved EffectReference
Hormonal ModulationEstrogen receptor activity
NeuroprotectionReduced oxidative stress
Anticancer ActivityTumor size reduction

Wirkmechanismus

The mechanism of action of (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differentiating features:

Compound Name (IUPAC) Substituents/Modifications Molecular Weight Key Physical Properties Biological Relevance Source
Target Compound -OH at C3, C17; -CH₃ at C10, C13; Tetradecahydrogenation 304.47* N/A Steroid receptor modulation
(3S,8R,9S,10R,13R,14R,17S)-10,13-Dimethyl-...phenanthrene-3,17-diol Stereochemical inversion (C3: S vs. R); Dodecahydrogenation ~300 Higher solubility Bile acid mimicry
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-Hydroxyethyl)-...phenanthrene-3,17-diol -CH₂CH₂OH at C17; Additional hydroxylation 334.49 CCS (M+H⁺): 218.3 Ų (predicted) Enhanced receptor binding
(3S,5R,8R,9S,10S,13R,14S,17R)-17-(3-Furyl)-...phenanthrene-3,14,17-triol -Furan-3-yl at C17; Triol configuration 376.50 Aromatic bond count: 5 Enzyme inhibition
Methyl (4R)-4-((10R,13R,17R)-10,13-Dimethyl-3-oxo-tetradecahydro...phenanthren-17-yl)pentanoate (Compound 8) -COOCH₃ at C3; Ketone at C3 ~450 Melting point: 124.2–126.1°C Metabolic stability studies

*Estimated based on molecular formula (C₂₀H₃₂O₂).

Physicochemical Properties

  • Hydrogenation State : The target compound’s tetradecahydrogenation provides greater conformational rigidity compared to dodecahydro analogues (), affecting melting points and solubility .
  • Collision Cross-Section (CCS) : ’s hydroxyethyl derivative has a CCS of 218.3 Ų (M+H⁺), useful for mass spectrometry-based identification, while less polar analogues (e.g., ’s methyl esters) exhibit lower CCS values .

Biologische Aktivität

The compound known as (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a steroid-like molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C19H32O3
  • Molecular Weight : 308.46 g/mol
  • CAS Number : 20685-55-6

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Neuroprotective Properties : Recent studies have indicated that compounds similar to this one exhibit neuroprotective effects. For instance, a large-scale phenotypic drug screen identified several compounds that promoted rod photoreceptor survival in zebrafish models. The mechanisms involved include the inhibition of Poly (ADP-ribose) polymerase (PARP), which is crucial for mediating cell death pathways related to neurodegenerative diseases .
  • Hormonal Activity : Given its structural similarities to steroid hormones, this compound may exhibit hormonal activity. Steroids are known to interact with specific receptors in the body and modulate various physiological processes.
  • Potential Anti-inflammatory Effects : There is emerging evidence suggesting that steroids can exert anti-inflammatory effects. The compound's structure may allow it to modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePromotes rod photoreceptor survival in zebrafish
HormonalPotential interaction with steroid hormone receptors
Anti-inflammatoryPossible modulation of inflammatory pathways

Case Study 1: Neuroprotection in Zebrafish

In a study by Zhang et al., compounds were screened for their ability to protect photoreceptors in transgenic zebrafish models. The results indicated that certain compounds could significantly reduce cell death in rod photoreceptors induced by prodrug exposure. This suggests that similar compounds may have therapeutic potential for retinal diseases .

Research Findings

Research into the biological activity of this compound is still evolving. Current findings suggest:

  • Mechanisms of Action : The inhibition of PARP as a shared mechanism among neuroprotective agents indicates a promising avenue for further research into the compound's effects on neuronal health.
  • Safety Profile : Limited toxicological data is available; further studies are needed to assess acute toxicity and long-term effects on human health.

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be validated?

Methodological Answer: The compound can be synthesized via multi-step pathways starting from lanosterol derivatives. A key step involves transannular Aldol reactions to construct the fused tetracyclic framework . Purification typically employs column chromatography, followed by validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Purity is confirmed via melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: 1H and 13C NMR are critical for confirming stereochemistry and substituent positions, especially in distinguishing methyl and hydroxyl groups . HRMS provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy. For complex stereoisomers, X-ray crystallography or NOESY experiments may resolve ambiguities .

Q. How can researchers investigate its biological activity in preclinical models?

Methodological Answer: In vitro assays (e.g., antimicrobial disk diffusion or anti-inflammatory cytokine inhibition) are initial screens. For in vivo studies, rodent models are used to assess pharmacokinetics and toxicity. Dose-response curves and histopathological analyses are essential to evaluate efficacy and safety .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Replicate experiments under standardized protocols, and validate results using orthogonal assays (e.g., ELISA for cytokine levels vs. transcriptomics). Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. What strategies improve synthetic yield in multi-step pathways?

Methodological Answer: Optimize reaction conditions (e.g., temperature, catalysts) for low-yield steps. For example, the transannular Aldol reaction (65% yield in initial reports) may benefit from Lewis acid catalysts or microwave-assisted synthesis . Intermediate purification via recrystallization or flash chromatography can reduce side products.

Q. How can mechanistic studies elucidate its role in sterol biosynthesis?

Methodological Answer: Use isotopic labeling (e.g., 13C-glucose) to track metabolic incorporation into sterol pathways. Knockout cell lines (e.g., CRISPR-Cas9 for lanosterol demethylase) can identify enzymatic targets. Computational docking studies (AutoDock Vina) may predict binding affinities to cytochrome P450 enzymes .

Q. What safety protocols are recommended given limited toxicological data?

Methodological Answer: Assume acute toxicity (H301, H311, H331 hazard codes) and use full PPE: N95 respirators, nitrile gloves, and fume hoods for handling . Store in inert atmospheres (argon) at –20°C to prevent degradation. Dispose via licensed hazardous waste services .

Q. How does environmental stability impact experimental reproducibility?

Methodological Answer: The compound is sensitive to light and humidity. Store lyophilized samples in amber vials with desiccants (silica gel). Monitor degradation via HPLC-UV at 254 nm, comparing retention times to fresh standards .

Q. What analytical methods resolve challenges in quantifying trace impurities?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts, while liquid chromatography-tandem MS (LC-MS/MS) quantifies non-volatile impurities. For chiral impurities, use chiral stationary phases in HPLC .

Q. How can pharmacological profiling advance therapeutic potential?

Methodological Answer: Screen against target libraries (e.g., kinase inhibitors) to identify off-target effects. Pharmacokinetic studies (Caco-2 permeability, microsomal stability) guide lead optimization. In vivo efficacy requires establishing maximum tolerated dose (MTD) in rodent xenograft models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.